![molecular formula C25H29N5O3S B2705757 5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-80-6](/img/structure/B2705757.png)
5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Some novel triazole derivatives, including compounds structurally related to the requested chemical, have been synthesized and screened for their antimicrobial activities. These compounds were found to possess good or moderate activities against various microorganisms, highlighting their potential application in developing new antimicrobial agents. This research underlines the significance of triazole derivatives in medicinal chemistry, especially for their application in treating infections caused by bacteria and potentially other pathogens (Bektaş et al., 2007).
Pharmacophore-Based Drug Design
Research into pharmacophore-based design and synthesis of new compounds, including those with triazole moieties, has been conducted with the aim of discovering molecules with specific biological activities, such as alpha(1)-adrenoceptor blocking properties. This approach involves modifying existing drug structures to enhance their efficacy, selectivity, and overall pharmacological profile. Such studies contribute significantly to the rational design of new therapeutic agents, demonstrating the broader applicability of triazole derivatives in drug discovery and development (Betti et al., 2002).
Serotonin Receptor Affinity
Triazole derivatives have been investigated for their affinity towards various serotonin receptor subtypes, which plays a crucial role in central nervous system disorders. By designing and synthesizing compounds based on the triazole scaffold, researchers aim to explore the therapeutic potential of these molecules in treating conditions such as depression, anxiety, and other mental health disorders. This line of research highlights the versatility of triazole compounds in targeting neurotransmitter systems for potential pharmacological interventions (Łażewska et al., 2019).
Vasopressin Receptor Antagonism
The synthesis and pharmacological evaluation of triazole derivatives as selective antagonists for the human vasopressin V1A receptor have been conducted. These studies aim at developing new therapeutic agents for conditions related to vasopressin dysregulation, such as hypertension and heart failure. The research demonstrates the potential of triazole derivatives in modulating hormone receptors, further expanding their application in cardiovascular disease treatment (Kakefuda et al., 2002).
Eigenschaften
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-4-33-20-11-10-18(16-21(20)32-3)22(23-24(31)30-25(34-23)26-17(2)27-30)29-14-12-28(13-15-29)19-8-6-5-7-9-19/h5-11,16,22,31H,4,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYOBGXFAWULAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.